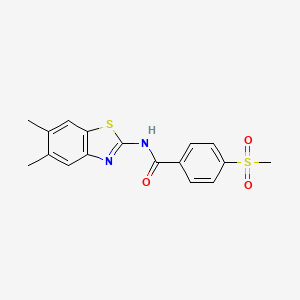

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide

Description

Properties

IUPAC Name |

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S2/c1-10-8-14-15(9-11(10)2)23-17(18-14)19-16(20)12-4-6-13(7-5-12)24(3,21)22/h4-9H,1-3H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUSCWWIXRQOOQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide typically involves the following steps:

Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the methylsulfonyl group: This step involves the sulfonation of the benzene ring using reagents such as methylsulfonyl chloride in the presence of a base like pyridine.

Coupling with benzamide: The final step involves coupling the benzo[d]thiazole derivative with benzamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Analysis

The target compound’s benzothiazole core distinguishes it from related compounds with benzimidazole or triazole rings (Table 1).

Table 1: Structural Comparison of Key Compounds

Key Observations:

- Benzothiazole vs. Benzimidazole: The benzothiazole core (with one sulfur atom) offers distinct electronic properties compared to benzimidazole (with two nitrogen atoms), influencing aromaticity, hydrogen-bonding capacity, and binding interactions. The 5,6-dimethyl substitution in both compounds enhances steric bulk and may modulate solubility .

- Sulfonyl Group Positioning: The target compound’s methanesulfonyl group is part of a benzamide side chain, whereas the benzimidazole derivative in features a direct sulfonamide linkage.

- Triazole Derivatives: Compounds [7–9] from incorporate a 1,2,4-triazole ring with sulfonylphenyl and difluorophenyl substituents.

Physicochemical Properties

- Solubility and LogP:

- The methanesulfonyl group in the target compound increases hydrophilicity compared to the methylbenzyl-substituted benzimidazole .

- Triazole derivatives [7–9] exhibit moderate solubility due to their sulfonyl and fluorophenyl groups but may have higher logP values than the target compound due to aromatic fluorine substituents .

Biological Activity

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 300.4 g/mol. The compound features a benzothiazole moiety linked to a methanesulfonyl group and an amide functional group, which are critical for its biological activity.

Biological Activity Overview

Research indicates that benzothiazole derivatives exhibit a wide range of biological activities including anticancer, anti-inflammatory, antibacterial, and neuroprotective effects. The specific compound this compound has been evaluated for its potential as an enzyme inhibitor and its effects on various cancer cell lines.

Anticancer Activity

Studies have demonstrated that benzothiazole compounds can inhibit the proliferation of cancer cells. For instance, a study assessed the effects of various benzothiazole derivatives on human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines using the MTT assay. The findings revealed that certain derivatives significantly reduced cell viability and induced apoptosis.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | A431 | 2.5 | Induces apoptosis via caspase activation |

| This compound | A549 | 3.0 | Inhibits AKT/ERK signaling pathways |

The compound was observed to promote apoptosis in A431 and A549 cells by activating caspase pathways and inhibiting key survival signaling pathways such as AKT and ERK .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects. In vitro studies using RAW264.7 macrophages demonstrated that this compound significantly decreased the expression levels of inflammatory cytokines such as IL-6 and TNF-α when treated with lipopolysaccharides (LPS) .

Mechanistic Insights

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Inhibition of Histone Deacetylases (HDACs) : The compound may act as an HDAC inhibitor, leading to altered gene expression associated with cell cycle regulation and apoptosis.

- Modulation of Signaling Pathways : By inhibiting the AKT and ERK pathways, the compound disrupts essential survival signals in cancer cells, promoting programmed cell death .

- Cytokine Regulation : The reduction in pro-inflammatory cytokines suggests that the compound can modulate immune responses potentially beneficial in inflammatory diseases .

Case Studies

Several studies have highlighted the efficacy of benzothiazole derivatives in cancer treatment:

- Study on Dual-action Compounds : A series of benzothiazole derivatives were synthesized and evaluated for both anticancer and anti-inflammatory activities. Among these, this compound exhibited notable dual-action capabilities against A431 and A549 cell lines while reducing inflammatory markers in RAW264.7 macrophages .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide?

- Methodology : The synthesis typically involves coupling 5,6-dimethyl-1,3-benzothiazol-2-amine with 4-methanesulfonylbenzoyl chloride under reflux in anhydrous dichloromethane. Catalytic triethylamine is used to promote amide bond formation. Purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7). Yield optimization requires strict control of moisture and temperature .

- Key Steps :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | 4-Methanesulfonylbenzoyl chloride | Electrophilic acyl source |

| 2 | Triethylamine, DCM | Base/solvent system |

| 3 | Column chromatography | Purification |

Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?

- Approach : Use a combination of / NMR (to verify substituent positions), high-resolution mass spectrometry (HRMS; for molecular ion confirmation), and HPLC (purity >95%). For sulfonyl group validation, IR spectroscopy (S=O stretch at ~1350–1150 cm) is recommended .

Q. How should researchers design initial biological activity screens for this compound?

- Protocol :

- Antimicrobial assays : Follow CLSI guidelines using bacterial/fungal strains (e.g., S. aureus, C. albicans) with MIC/MBC determinations.

- Anticancer screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a positive control. Include dose-response curves (0.1–100 µM) and triplicate replicates for statistical validity .

Advanced Research Questions

Q. What strategies mitigate crystallographic challenges during structural refinement of benzothiazole derivatives?

- Solution : Use SHELXL for small-molecule refinement. Address disorder in the methanesulfonyl group by applying restraints (e.g., SIMU/DELU). Validate with R-factor convergence (<5%) and Hirshfeld surface analysis. ORTEP-3 can visualize thermal ellipsoids to assess positional accuracy .

Q. How can contradictions in biological activity data across studies be resolved?

- Validation :

- Replicate assays under standardized conditions (e.g., pH, serum content).

- Use orthogonal methods (e.g., flow cytometry for apoptosis vs. MTT for viability).

- Cross-validate with proteomic profiling to identify off-target effects .

Q. What computational tools are effective for studying the compound’s enzyme inhibition mechanisms?

- Workflow :

Docking : AutoDock Vina to model binding to targets (e.g., COX-2, EGFR).

MD Simulations : GROMACS for stability assessment (20 ns trajectories).

QSAR : Develop models using Hammett constants for sulfonyl substituents .

Q. How to optimize reaction kinetics for scaled synthesis while maintaining yield?

- Kinetic Analysis : Use Arrhenius plots (from data at 25°C, 35°C, 45°C) to determine activation energy. Continuous-flow reactors enhance heat/mass transfer, reducing side reactions (e.g., hydrolysis of the benzothiazole ring) .

Data Analysis and Validation

Q. What statistical methods ensure robustness in dose-response studies?

- Approach :

- Nonlinear regression (four-parameter logistic model) for IC calculations.

- ANOVA with post-hoc Tukey tests for multi-group comparisons.

- Report 95% confidence intervals and p-values (<0.05) .

Q. How to address solubility limitations in in vivo studies?

- Formulation : Use co-solvents (e.g., DMSO:PBS 1:9) or nanoemulsions. Characterize stability via dynamic light scattering (DLS) and in vitro release profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.